molecular formula C9H14O3 B11766070 Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid

Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid

Katalognummer: B11766070
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: RQDYJUMHTIAJPD-IEESLHIDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Exo-8-oxabicyclo[321]octane-3-acetic acid is a bicyclic compound featuring an oxabicyclo[321]octane core This structure is notable for its rigidity and the presence of an oxygen atom within the bicyclic framework, which imparts unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of exo-8-oxabicyclo[3.2.1]octane-3-acetic acid typically involves the construction of the bicyclic core followed by functionalization to introduce the acetic acid moiety. One common approach is the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers . This method allows for the efficient construction of the oxabicyclo[3.2.1]octane scaffold with a wide substrate scope.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The scalability of the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization method suggests it could be adapted for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: The presence of the oxygen atom in the bicyclic core makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism by which exo-8-oxabicyclo[3.2.1]octane-3-acetic acid exerts its effects involves its interaction with molecular targets through its functional groups. The rigid bicyclic structure allows for specific binding interactions, which can influence biological pathways. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Exo-8-oxabicyclo[321]octane-3-acetic acid is unique due to the presence of the acetic acid moiety and the oxygen atom in the bicyclic core

Eigenschaften

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

2-[(1R,5S)-8-oxabicyclo[3.2.1]octan-3-yl]acetic acid

InChI

InChI=1S/C9H14O3/c10-9(11)5-6-3-7-1-2-8(4-6)12-7/h6-8H,1-5H2,(H,10,11)/t6?,7-,8+

InChI-Schlüssel

RQDYJUMHTIAJPD-IEESLHIDSA-N

Isomerische SMILES

C1C[C@H]2CC(C[C@@H]1O2)CC(=O)O

Kanonische SMILES

C1CC2CC(CC1O2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.